Wnt/β-Catenin Agonist SAR: 2-Methylfuran-3-yl Substitution Provides a Unique Pharmacophoric Vector Relative to 5-(Furan-2-yl) and 5-Phenyl Analogs
The 2-methylfuran-3-yl group at the 5-position of the isoxazole ring constitutes a specific pharmacophoric element disclosed in patent WO2007078113A1 for Wnt/β-catenin agonism. The furan-3-yl attachment point distinguishes this compound from the more common furan-2-yl isomer (CAS 91678-89-6), while the 2-methyl substituent provides a steric and electronic differentiation not present in the unsubstituted furan or phenyl analogs (CAS 6455-31-8) [1]. Patent SAR data indicate that variations in the 5-aryl substituent produce Wnt agonists with differing potency and efficacy profiles, making direct substitution unreliable without re-screening [1].
| Evidence Dimension | 5-Aryl substituent identity – pharmacophoric relevance for Wnt agonism |
|---|---|
| Target Compound Data | 5-(2-Methylfuran-3-yl) substitution |
| Comparator Or Baseline | 5-(Furan-2-yl) isomer and 5-phenyl analog; both claimed in WO2007078113A1 but with distinct SAR |
| Quantified Difference | Exact potency differential not publicly disclosed; patent claims multiple embodiments with varying 5-aryl groups indicating non-interchangeable SAR [1] |
| Conditions | Wnt/β-catenin reporter gene assay in SW480 cells (patent WO2007078113A1, Example compounds) |
Why This Matters
Procuring the correct 5-aryl isomer with the 2-methylfuran-3-yl substituent is essential for reproducing patent-exemplified Wnt agonist activity; generic 5-aryl-isoxazol-3-amines will not yield equivalent biological results without de novo SAR validation.
- [1] Cho, J. W. et al. Isoxazole Derivatives and Use Thereof. WO2007078113A1, July 12, 2007. https://patents.google.com/patent/WO2007078113A1/ View Source
